(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
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Overview
Description
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol is a colorless chemical compound related to leucoanthocyanidins. It is found in various plants, including Acacia auriculiformis, the bark of Karada (Cleistanthus collinus), and the kino (gum) from Eucalyptus pilularis . This compound is part of the flavonoid family and is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol can be synthesized through the reduction of dihydromyricetin (ampelopsin) using dihydroflavonol 4-reductase (DFR) in the presence of NADPH and 2 H+ . This enzymatic reaction is a key step in the biosynthesis of leucoanthocyanidins.
Industrial Production Methods: Industrial production of leucodelphidin typically involves the extraction from natural sources such as the bark of Karada and the kino from Eucalyptus pilularis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure leucodelphidin .
Chemical Reactions Analysis
Types of Reactions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of dihydromyricetin to leucodelphidin involves dihydroflavonol 4-reductase and NADPH.
Substitution: Substitution reactions can occur at the hydroxyl groups of leucodelphidin, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include different derivatives of leucodelphidin, which may exhibit distinct biological activities.
Scientific Research Applications
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoids and related compounds.
Biology: this compound and its derivatives are studied for their potential antioxidant and anti-inflammatory properties.
Industry: this compound is used in the food and cosmetic industries for its potential health benefits and as a natural colorant.
Mechanism of Action
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the reduction of dihydromyricetin by dihydroflavonol 4-reductase, leading to the formation of leucodelphidin and NADP . This reaction plays a crucial role in the biosynthesis of leucoanthocyanidins, which are important for plant pigmentation and defense.
Comparison with Similar Compounds
Leucocyanidin: Another leucoanthocyanidin with a different hydroxylation pattern.
Leucopelargonidin: Similar to leucodelphidin but with variations in its chemical structure.
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.
Properties
CAS No. |
98919-67-6 |
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Molecular Formula |
C15H14O8 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H/t13-,14-,15+/m0/s1 |
InChI Key |
ZEACOKJOQLAYTD-SOUVJXGZSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |
Synonyms |
leucodelphinidin leucoefdin leucoephdine leukoefdin leukoephdin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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